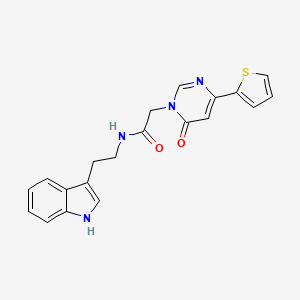

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

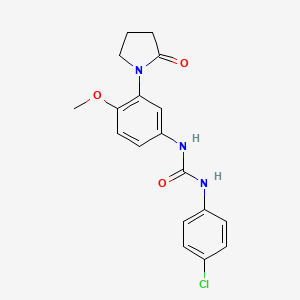

The compound “N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was obtained in high yield in the reaction between tryptamine and naproxen . Another similar compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide”, was prepared by reaction between tryptamine and ibuprofen .

Synthesis Analysis

The synthesis of these similar compounds involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The structure of these similar compounds was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these similar compounds typically involve the coupling between amines and carboxylic acids mediated by DCC .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has shown significant antiallergic properties, with certain compounds exhibiting considerable potency in inhibiting histamine release and IL-4 production in guinea pig peritoneal mast cells. These findings suggest potential applications in developing new antiallergic therapeutic agents (Menciu et al., 1999).

Antimicrobial and Antifungal Activities : The synthesis of novel indolin-1-yl-N-aryl acetamide derivatives has been explored, with some compounds showing promising antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents targeting various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antiinflammatory and Analgesic Activities : Synthesis of pyrimidine derivatives has been studied for their potential anti-inflammatory and analgesic effects. Certain compounds have demonstrated activities comparable to standard drugs, highlighting their potential as new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

Antitumor Agents : Investigations into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have led to the synthesis of compounds with potent antitumor properties. These studies provide a foundation for developing new anticancer drugs with improved efficacy and a broader spectrum of action (Gangjee et al., 2009).

Wirkmechanismus

Target of action

Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic possibilities .

Mode of action

The mode of action of indole derivatives can vary depending on the specific compound. For example, some indole derivatives have been reported to have antiviral activity .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, they can be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Pharmacokinetics

The ADME properties of indole derivatives can also vary. Many indole derivatives are known to have good bioavailability due to their ability to bind to multiple receptors .

Result of action

The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. Specific details would depend on the individual compound and its chemical structure .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-19(21-8-7-14-11-22-16-5-2-1-4-15(14)16)12-24-13-23-17(10-20(24)26)18-6-3-9-27-18/h1-6,9-11,13,22H,7-8,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUBGAEFFVGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)

![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)